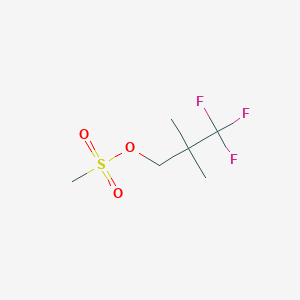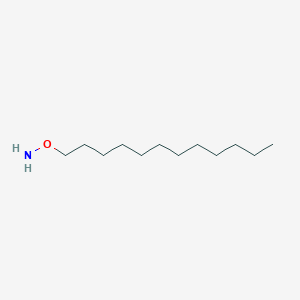
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is an organofluorine compound characterized by the presence of trifluoromethyl and methanesulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3,3-Trifluoro-2,2-dimethylpropanol+Methanesulfonyl chloride→3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different products.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as amines, ethers, or thioethers.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable candidate for nucleophilic substitution reactions. The trifluoromethyl group imparts stability and lipophilicity, influencing the compound’s interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 3,3,3-Trifluoro-2,2-dimethylpropanol
- 3,3,3-Trifluoropropionic acid
Uniqueness
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is unique due to the combination of the trifluoromethyl and methanesulfonate groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C6H11F3O3S |
|---|---|
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
(3,3,3-trifluoro-2,2-dimethylpropyl) methanesulfonate |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,6(7,8)9)4-12-13(3,10)11/h4H2,1-3H3 |
InChI-Schlüssel |
DGHCDNNYPFONMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COS(=O)(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)







![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)



